Methyl 3-(4-methoxyphenyl)-3-methylbutanoate
Overview
Description
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate is an organic compound with a complex structure that includes a methoxyphenyl group and a methylbutanoate moiety
Mechanism of Action
Target of Action
Many organic compounds interact with proteins or enzymes in the body. For example, some compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, have been recognized as key functional proteins in bacterial cell division .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. For instance, some compounds act as potent and selective serotonin releasing agents .
Biochemical Pathways
Compounds can affect various biochemical pathways. For example, modulation of cannabinoid signaling in certain cells was found to affect pathways linked to cell proliferation, migration, and differentiation .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. For instance, some compounds undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
The result of a compound’s action can vary widely, from anti-inflammatory effects to neuroprotective effects .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)-3-methylbutanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-methoxyphenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-hydroxyphenyl)-3-methylbutanoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-3-methylbutanoate
Reduction: 3-(4-methoxyphenyl)-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-3-methylbutanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(4-methoxyphenyl)-3-methylbutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-methoxyphenyl)-3-ethylbutanoate: Similar structure but with an ethyl group on the butanoate moiety instead of a methyl group.
Uniqueness
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,9-12(14)16-4)10-5-7-11(15-3)8-6-10/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAIAIAOCNHGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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